molecular formula C15H16FN5S B5678268 N-(4-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

N-(4-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide

Cat. No. B5678268
M. Wt: 317.4 g/mol
InChI Key: ZTLDTGDWZUVXMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide and similar compounds involves multiple steps, including cyclization, treatment with various reagents, and the use of catalysts to achieve the desired chemical structure. For example, a study by Babu et al. (2015) describes the synthesis of related N-aryl piperazine-1-carbothioamide derivatives via a process that involves cyclization of 5-bromo-2-fluorobenzaldehyde and guanidine carbonate, followed by treatment with isoamylnitrite and diiodomethane in the presence of copper iodide (Babu, Srinivasulu, & Kotakadi, 2015).

Molecular Structure Analysis

The molecular structure of compounds within this family has been extensively studied using various spectroscopic techniques, including LC-MS, NMR (both 1H and 13C), IR, and mass spectra. These studies help confirm the chemical structure and provide insights into the compound's molecular geometry and electronic properties. For instance, the structure of a similar compound was detailed through single crystal XRD data, highlighting the three-dimensional architecture of the molecule through weak intermolecular interactions and aromatic π–π stacking (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5S/c16-12-2-4-13(5-3-12)19-15(22)21-10-8-20(9-11-21)14-17-6-1-7-18-14/h1-7H,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLDTGDWZUVXMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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